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Compound of Interest
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Cat. No.: B11929747

For researchers, scientists, and drug development professionals, accurately determining the
degree of labeling (DOL) of Indocyanine Green (ICG)-amine on antibodies is critical for
ensuring the efficacy, safety, and reproducibility of antibody-drug conjugates (ADCs) and other
labeled antibody-based reagents. The DOL, which represents the average number of dye
molecules conjugated to a single antibody, significantly influences the conjugate's performance.
[1][2] This guide provides an objective comparison of common methodologies for determining
the DOL of ICG-amine on antibodies, complete with experimental data and detailed protocols.

The most prevalent and accessible method for DOL determination is UV-Vis
spectrophotometry.[3] More advanced techniques, such as mass spectrometry and high-
performance liquid chromatography (HPLC), offer a more detailed characterization of the
conjugate population.[4][5][6]

Comparison of Methodologies

The selection of a method for determining the DOL depends on the required level of detail,
available instrumentation, and the specific stage of research or development.
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Method 1: UV-Vis Spectrophotometry

This method is the most straightforward approach for calculating the average DOL. It utilizes
the Beer-Lambert law to determine the concentrations of the antibody and the ICG dye in the

conjugate solution.[15]

Calculation Parameters

To calculate the DOL, the following parameters are required. Values for ICG are provided, while
the antibody extinction coefficient is protein-specific.
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Parameter Symbol Value / Description Source

Molar Extinction )
o ) Typically ~210,000 M-
Coefficient of Antibody  eprot [16]
1cm-1 for IgG.
at 280 nm

Molar Extinction
Coefficient of ICG at gmax ~230,000 M-1cm-1. [15]

Amax

Maximum Absorbance

Amax ~780-800 nm.[15][16] [15][16]
Wavelength of ICG

~0.072 - 0.073. This is
the ratio of the dye's
CF280 absorbance at 280 nm  [15]

to its absorbance at

Correction Factor (CF)
of ICG at 280 nm

Amax.

Degree of Labeling (DOL) Formula

The DOL is calculated using the following equation:[1]
DOL = (A_max * €_prot) / ((A_280 - (A_max * CF_280)) * €_max)

Where:

Amax is the absorbance of the conjugate at the Amax of ICG.[2]

A280 is the absorbance of the conjugate at 280 nm.[2]

eprot is the molar extinction coefficient of the antibody at 280 nm.[1]

emax is the molar extinction coefficient of the ICG dye at its Amax.[1]

CF280 is the correction factor to account for the dye's absorbance at 280 nm.

Experimental Protocol
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o Purify the Conjugate: It is crucial to remove all non-conjugated ICG-amine from the labeled
antibody solution. This is typically achieved using size exclusion chromatography (e.g., a
Sephadex G-25 column).[1][13]

o Prepare the Sample: Dilute the purified conjugate solution with a suitable buffer (e.g., PBS)
to ensure that the absorbance readings are within the linear range of the spectrophotometer
(typically 0.1 to 1.0).[13][15]

o Measure Absorbance: Using a UV-transparent cuvette (e.g., quartz), measure the
absorbance of the diluted conjugate solution at 280 nm (A280) and at the Amax of ICG (~785
nm) (Amax).[1][15] Use the dilution buffer as a blank.

e Calculate DOL: Input the measured absorbance values and the known constants (eprot,
emax, CF280) into the DOL formula to determine the average number of ICG molecules per
antibody.

Workflow Diagram
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Workflow for DOL determination using UV-Vis spectrophotometry.

Method 2: Mass Spectrometry (MS)
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Mass spectrometry offers a more powerful and detailed analysis compared to UV-Vis

spectrophotometry. It is the method of choice for in-depth characterization of antibody

conjugates, providing information on the distribution of species rather than just an average

value.[5]

Experimental Protocol

Sample Preparation: The ICG-antibody conjugate is first desalted to remove non-volatile
salts. Depending on the complexity, the sample may be analyzed intact or may undergo
deglycosylation to simplify the resulting mass spectrum.[12]

LC-MS Analysis: The prepared sample is introduced into a high-resolution mass
spectrometer (e.g., Q-TOF or Orbitrap) often via liquid chromatography.[5][12]

Data Acquisition: The mass spectrometer measures the mass-to-charge ratio (m/z) of the
intact antibody and its various ICG-conjugated forms.

Data Analysis: The raw mass spectrum is deconvoluted to determine the molecular weights
of the different species present in the sample. The number of ICG molecules on each
antibody can be calculated from the mass shift relative to the unconjugated antibody. The
relative peak intensities in the deconvoluted spectrum are used to calculate the weighted
average DAR.[5]

Workflow Diagram
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General workflow for DOL/DAR determination using Mass Spectrometry.

Method 3: High-Performance Liquid
Chromatography (HPLC)
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While HPLC is not a primary method for determining DOL on its own, it is an indispensable tool

for the purification and quality control of ICG-antibody conjugates.[6] It is essential for ensuring

that the sample analyzed by UV-Vis or MS is free from contaminants like unbound dye and

aggregates, which can significantly skew results.[9][10]

Experimental Protocol

Column Selection: A size-exclusion (SEC) column is most commonly used to separate the
larger antibody conjugate from smaller, unbound ICG molecules and to detect high-
molecular-weight aggregates.[9] Reversed-phase (RP-HPLC) can also be used, particularly
for analyzing antibody fragments.[7]

Method Development: An appropriate mobile phase and gradient are developed to achieve
optimal separation.

Sample Injection and Separation: The crude conjugate mixture is injected into the HPLC
system. The components are separated based on their interaction with the stationary phase.

Detection and Fraction Collection: A UV-Vis detector is used to monitor the elution profile,
typically at 280 nm for the antibody and ~785 nm for the ICG. The peak corresponding to the
purified ICG-antibody conjugate is collected.

Post-HPLC Analysis: The collected, purified fraction can then be accurately analyzed for
DOL using UV-Vis spectrophotometry or mass spectrometry.

Workflow Diagram
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Workflow for HPLC-based purification prior to DOL analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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